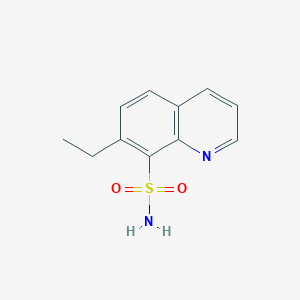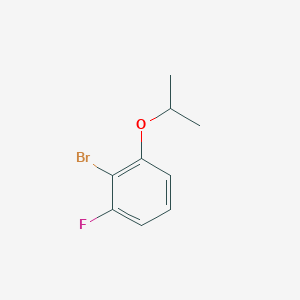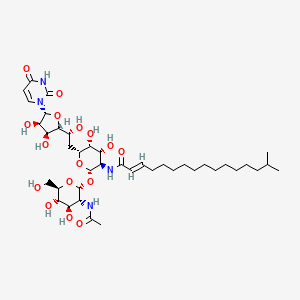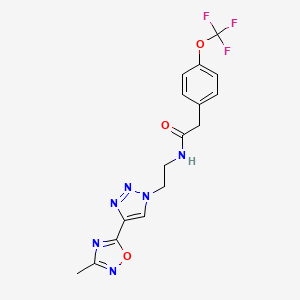![molecular formula C17H12ClF2N B2598844 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline CAS No. 861208-84-6](/img/structure/B2598844.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline” are not explicitly mentioned in the available resources .
Applications De Recherche Scientifique
Heterocyclic Compounds and Medicinal Applications
- Quinoxaline Derivatives : Quinoxaline and its derivatives, related to the naphthalene structure, have shown a wide range of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. Modifying the quinoxaline structure can yield compounds with varied biomedical applications (Pereira et al., 2015).
Environmental Pollution and Remediation
- Polychlorinated Naphthalenes (PCNs) : Studies have explored the environmental impact and remediation strategies for PCNs, a class of pollutants with structures based on naphthalene. These studies highlight the need for continuous monitoring and investigation into the dietary intake and potential human health effects of PCNs, as well as their removal from water systems through adsorption techniques (Domingo, 2004), (Alshabib, 2021).
Polyaromatic Hydrocarbons Degradation
- Biodegradation of Naphthalene : Research into the microbial degradation of naphthalene, a simple polyaromatic hydrocarbon, has shown significant progress. Pseudomonas putida ND6 has been highlighted for its potential in the biodegradation of naphthalene, offering an eco-friendly approach to pollution remediation (Song et al., 2018).
Material Science and Corrosion Inhibition
- Phthalocyanine and Naphthalocyanine Derivatives : These compounds, related to naphthalene, have been investigated for their use as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms makes them excellent anticorrosive materials in various metal/electrolyte systems (Verma et al., 2021).
Propriétés
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-difluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWCIXVPVBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

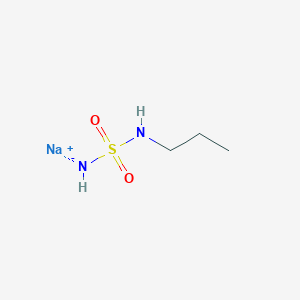
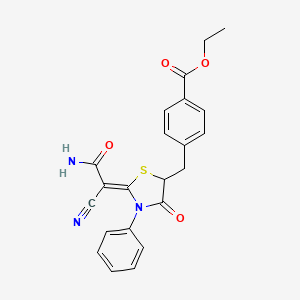
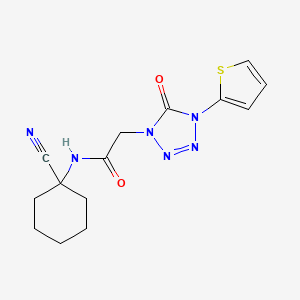
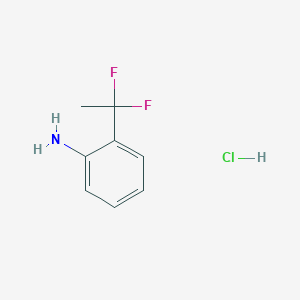
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)
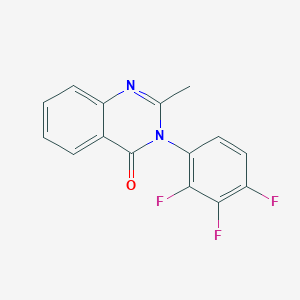
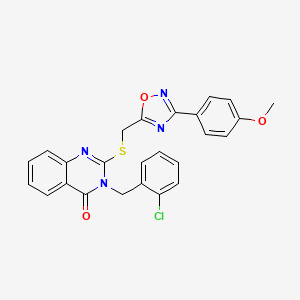
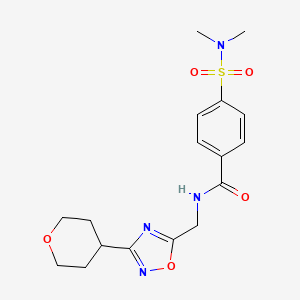
![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)
![N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)
